

physicochemical properties of 4-Bromo-6-chloropyridazin-3(2H)-one

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Compound of Interest

Compound Name: 4-Bromo-6-chloropyridazin-3(2H)-one

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Technical Guide: 4-Bromo-6-chloropyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical properties of **4-Bromo-6-chloropyridazin-3(2H)-one**. Due to the limited availability of detailed experimental data in publicly accessible literature, this document focuses on presenting the fundamental characteristics of the compound. Extensive searches for detailed experimental protocols, comprehensive reactivity data, and specific biological applications, including signaling pathway involvement, did not yield sufficient information for an in-depth analysis. The information presented herein is based on data from chemical supplier databases and general knowledge of pyridazinone chemistry.


Introduction

4-Bromo-6-chloropyridazin-3(2H)-one is a halogenated heterocyclic compound belonging to the pyridazinone class. The pyridazinone core is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of bromine and chlorine atoms on the pyridazinone ring suggests its potential as a versatile intermediate for the

synthesis of more complex molecules through various cross-coupling and nucleophilic substitution reactions. This guide aims to consolidate the known physicochemical properties of this compound to aid researchers in its potential application.

Physicochemical Properties

The known physicochemical properties of **4-Bromo-6-chloropyridazin-3(2H)-one** are summarized in the table below. It is important to note that some of these properties are predicted and have not been experimentally verified in peer-reviewed literature.

Property	Value	Source
Chemical Structure	 Chemical structure of 4-Bromo-6-chloropyridazin-3(2H)-one	-
CAS Number	933041-13-5	-
Molecular Formula	C ₄ H ₂ BrClN ₂ O	-
Molecular Weight	209.43 g/mol	-
IUPAC Name	4-bromo-6-chloro-1,2-dihydropyridazin-3-one	-
Melting Point	220-222 °C	[1]
Density (Predicted)	2.16 ± 0.1 g/cm ³	
pKa (Predicted)	8.13 ± 0.60	
InChI	InChI=1S/C4H2BrClN2O/c5-2-1-3(6)7-8-4(2)9/h1H,(H,8,9)	
InChIKey	YUPQAGSTMGXNO-UHFFFAOYSA-N	-
SMILES	O=c1[nH]nc(Cl)cc1Br	-

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **4-Bromo-6-chloropyridazin-3(2H)-one** are not readily available in the scientific literature. General synthetic strategies for pyridazinone cores often involve the condensation of dicarbonyl compounds with hydrazine derivatives. For this specific molecule, a potential synthetic route could involve the halogenation of a pyridazinone precursor or the cyclization of a suitably substituted acyclic precursor. However, without specific literature precedence, any proposed synthesis remains speculative.

Reactivity and Stability

The reactivity of **4-Bromo-6-chloropyridazin-3(2H)-one** is expected to be dictated by the pyridazinone ring and its halogen substituents.

- **Nucleophilic Aromatic Substitution:** The chlorine and bromine atoms are potential sites for nucleophilic attack, allowing for the introduction of various functional groups. The relative reactivity of the C-Br versus the C-Cl bond would depend on the reaction conditions and the nature of the nucleophile.
- **N-Functionalization:** The nitrogen atom in the pyridazinone ring can be alkylated or acylated to introduce further diversity.
- **Cross-Coupling Reactions:** The bromo and chloro substituents could potentially participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, to form C-C, C-N, or C-O bonds.

Information regarding the stability and storage conditions is limited. As with many halogenated heterocyclic compounds, it should be stored in a cool, dry place, away from light and strong oxidizing agents.

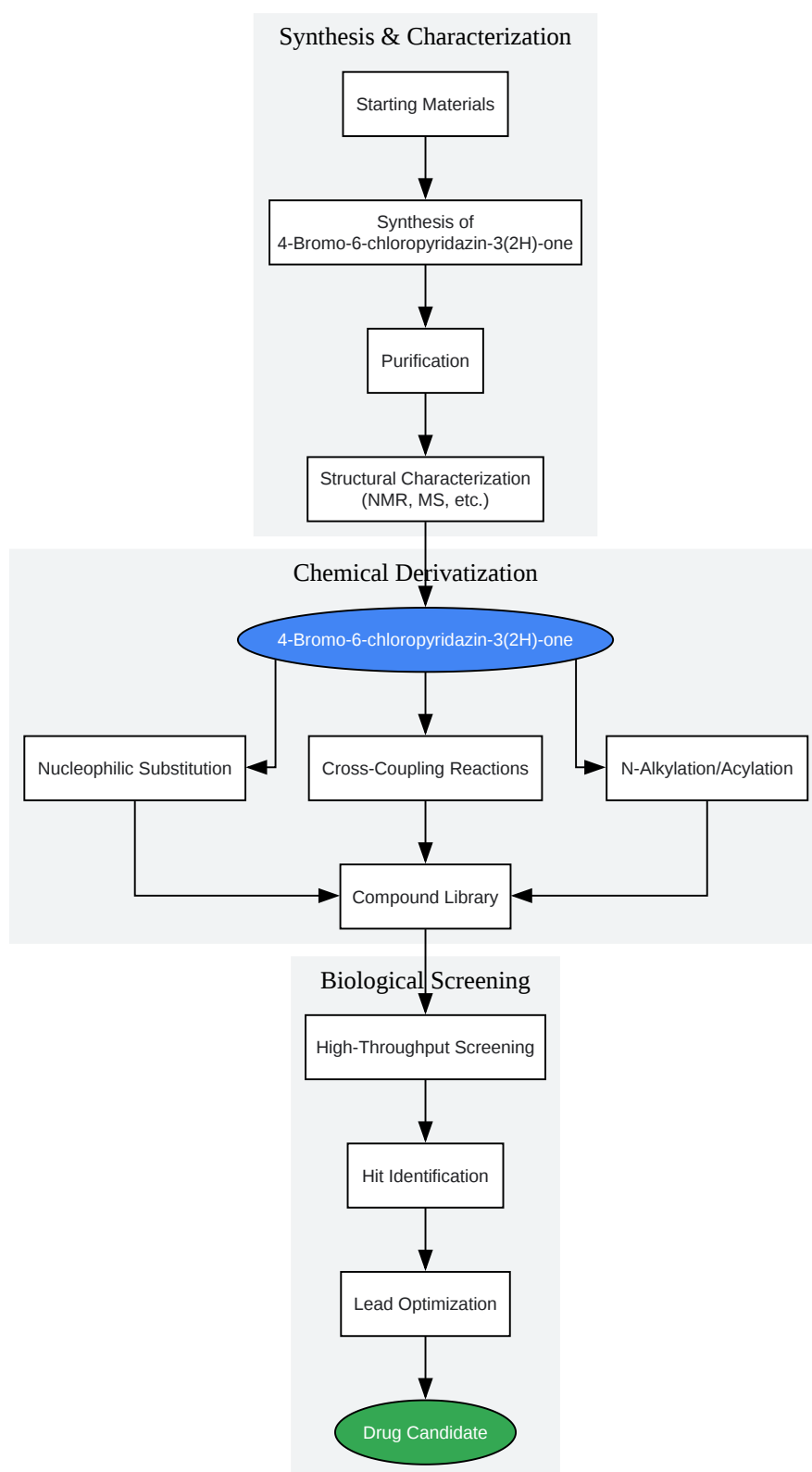
Potential Applications in Drug Discovery

While there is no specific information on the biological activity or drug development applications of **4-Bromo-6-chloropyridazin-3(2H)-one**, the broader class of pyridazinone derivatives has been extensively explored for various therapeutic targets. Given its structure as a functionalized pyridazinone, it could serve as a building block for the synthesis of novel compounds with potential activities in areas such as:

- Oncology
- Inflammation
- Infectious diseases
- Cardiovascular diseases

Logical Relationship Diagram

Due to the absence of specific experimental workflows or signaling pathway information for **4-Bromo-6-chloropyridazin-3(2H)-one**, a detailed diagram cannot be generated. However, a conceptual workflow for its potential utilization in a drug discovery context can be visualized as follows:



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Caption: Conceptual workflow for the synthesis and utilization of **4-Bromo-6-chloropyridazin-3(2H)-one** in a drug discovery program.

Conclusion

4-Bromo-6-chloropyridazin-3(2H)-one is a chemical entity with potential as a building block in synthetic and medicinal chemistry. However, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis, reactivity, and biological applications. The information provided in this guide is intended to serve as a starting point for researchers interested in this compound. Further experimental investigation is required to fully elucidate its chemical and biological properties. Researchers are encouraged to consult primary literature for general methods on pyridazinone chemistry and to perform their own characterization of this specific compound.

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References

- 1. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
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